2-Ethoxynaphthaldehyde-d5
Description
2-Ethoxynaphthaldehyde-d5 is a deuterated aromatic aldehyde with the molecular formula C₁₃H₇D₅O₂ (calculated) and a molecular weight of 205.27 g/mol (estimated). Its structure comprises a naphthalene ring substituted with an ethoxy group (-OCH₂CH₃) at position 2 and a deuterated aldehyde (-CDO) at position 1. The compound is isotopically labeled with five deuterium atoms, replacing hydrogen atoms at specific positions to enhance stability and utility in analytical and synthetic applications.
This compound is primarily used as a stable isotope-labeled internal standard in mass spectrometry (e.g., LC-MS) for quantifying non-deuterated analogs in pharmaceutical or environmental samples . It also serves as a synthetic precursor for deuterated derivatives, such as 2-Ethoxynaphthalene-1-carboxylic Acid-d5, which are critical in drug development .
Properties
Molecular Formula |
C₁₃H₇D₅O₂ |
|---|---|
Molecular Weight |
205.26 |
Synonyms |
NSC 74560-d5; 2-Ethoxy-1-naphthaldehyde-d5; 2-Ethoxy-1-naphthalenecarboxaldehyde-d5 |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Ethoxynaphthalene-1-carboxylic Acid-d5
This deuterated carboxylic acid derivative shares the same naphthalene backbone and ethoxy substitution as 2-Ethoxynaphthaldehyde-d5 but replaces the aldehyde group with a carboxylic acid (-COOH). Key differences include:
The aldehyde’s higher reactivity makes it suitable for condensation or oxidation reactions, whereas the carboxylic acid’s stability facilitates its direct incorporation into antibiotics like antistaphylococcic penicillins .
Isotopic Analogs
Non-Deuterated 2-Ethoxynaphthaldehyde
The non-deuterated form (C₁₃H₁₂O₂, MW 200.23 g/mol) is chemically identical except for the absence of deuterium. Key distinctions include:
| Property | This compound | Non-Deuterated 2-Ethoxynaphthaldehyde |
|---|---|---|
| Isotopic Composition | Five deuterium atoms | All hydrogen atoms |
| Analytical Utility | Internal standard for MS | Analyte in MS |
| Metabolic Stability | Higher (deuterium isotope effect) | Lower |
Deuterated analogs exhibit minimal chemical behavior differences but distinct mass spectral signatures, enabling precise quantification in complex matrices .
Structural Analogs
- 1-Naphthaldehyde : Lacks the ethoxy group, reducing steric hindrance but increasing volatility.
- 2-Methoxynaphthaldehyde : Shorter alkoxy chain (methoxy vs. ethoxy), altering solubility and reactivity.
These comparisons underscore the tailored design of this compound for balanced reactivity and stability in deuterated syntheses.
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